5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide
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Overview
Description
5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolin-1-ium core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide involves multiple steps, including the formation of the quinazolin-1-ium core and subsequent functionalization. Common synthetic routes include:
Formation of the Quinazolin-1-ium Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methylamine, 4-fluorobenzyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenyl)-2-(methylamino)cyclohexan-1-one: A related compound with similar structural features but different pharmacological properties.
(2-fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone: Another compound with a fluorophenyl group, used in different research contexts.
Uniqueness
5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide is unique due to its specific quinazolin-1-ium core and the combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H30FN4O4+ |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide |
InChI |
InChI=1S/C25H29FN4O4/c1-17(2)28-22(31)9-5-6-14-29-24(33)20-7-3-4-8-21(20)30(25(29)34)16-23(32)27-15-18-10-12-19(26)13-11-18/h3-4,7-8,10-13,17,20H,5-6,9,14-16H2,1-2H3,(H-,27,28,31,32)/p+1 |
InChI Key |
QFQDNTLCJNVCPE-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)NC(=O)CCCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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